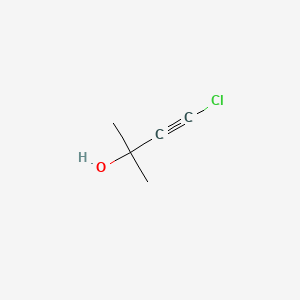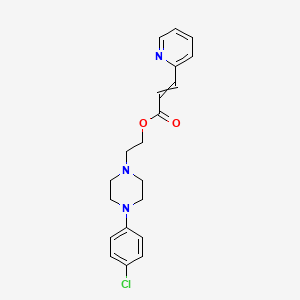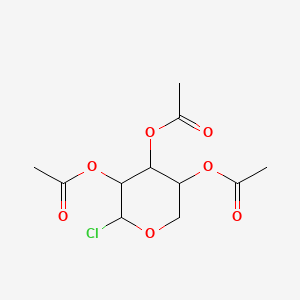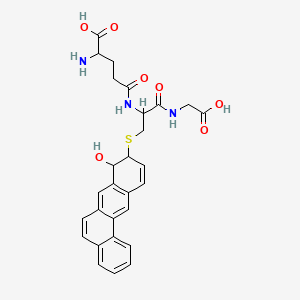
Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes glycine, a dihydroxybenz(a)anthracene moiety, and a gamma-glutamyl-cysteinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods is essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybenz(a)anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development or as a diagnostic tool.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other glycine derivatives, dihydroxybenz(a)anthracene derivatives, and gamma-glutamyl-cysteinyl compounds. Each of these compounds shares structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Propriétés
Numéro CAS |
82534-99-4 |
|---|---|
Formule moléculaire |
C28H29N3O7S |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
2-amino-5-[[1-(carboxymethylamino)-3-[(8-hydroxy-8,9-dihydrobenzo[a]anthracen-9-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H29N3O7S/c29-21(28(37)38)8-10-24(32)31-22(27(36)30-13-25(33)34)14-39-23-9-7-17-11-19-16(12-20(17)26(23)35)6-5-15-3-1-2-4-18(15)19/h1-7,9,11-12,21-23,26,35H,8,10,13-14,29H2,(H,30,36)(H,31,32)(H,33,34)(H,37,38) |
Clé InChI |
ZVBFBPZGHUYRGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)
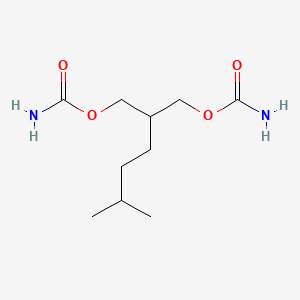
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)

![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
